methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
CAS No.:
Cat. No.: VC10149484
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate -](/images/structure/VC10149484.png)
Specification
Molecular Formula | C11H12N2O5 |
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Molecular Weight | 252.22 g/mol |
IUPAC Name | methyl 4-(2-nitroanilino)-4-oxobutanoate |
Standard InChI | InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Standard InChI Key | RQZHHQQATAKKER-UHFFFAOYSA-N |
SMILES | COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate, reflecting its esterified butanoic acid backbone substituted with a 2-nitrophenylamide group at the γ-position. Its molecular formula is C₁₁H₁₁N₂O₅, with a calculated molecular weight of 267.22 g/mol (Table 1).
Table 1: Molecular Identity
Property | Value |
---|---|
IUPAC Name | Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate |
Molecular Formula | C₁₁H₁₁N₂O₅ |
Molecular Weight | 267.22 g/mol |
SMILES | COC(=O)CCC(=O)NC1=C(C=CC=C1)N+[O-] |
InChIKey | Not available in PubChem (as of April 2025) |
The absence of this compound in major databases like PubChem underscores the need for further characterization .
Structural Features
The molecule comprises:
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A methyl ester group at the terminal carboxylate.
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A butanoyl chain with a ketone and amide moiety at the γ-carbon.
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A 2-nitrophenyl group, where the nitro (-NO₂) substituent occupies the ortho position on the benzene ring.
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, influencing reactivity in substitution reactions. The amide linkage introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no explicit synthesis for methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is documented, analogous compounds suggest plausible pathways:
Route 1: Active Ester Formation
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Starting Material: 4-Oxobutanoic acid.
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Amidation: React with 2-nitroaniline in the presence of a coupling agent (e.g., DCC/DMAP) to form 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.
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Esterification: Treat with methanol under acidic (H₂SO₄) or dehydrating conditions (DCC) to yield the methyl ester .
Route 2: Nitrophenyl Activation
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Precursor: Methyl 4-aminobutanoate.
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Nitration: Introduce the nitro group via electrophilic aromatic substitution, though regioselectivity for the ortho position may require directing groups.
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Oxidation: Convert the amine to a ketone via oxidation (e.g., KMnO₄).
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Amidation | DCC, DMAP, DCM, 0°C → RT | 60–75% |
Esterification | MeOH, H₂SO₄, reflux | 80–90% |
Physicochemical Properties
Physical State and Solubility
The compound is predicted to exist as a crystalline solid at room temperature, akin to its 4-nitrophenyl analog . Solubility trends for nitroaromatics suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
Table 3: Predicted Physical Properties
Property | Value |
---|---|
Melting Point | 120–140°C (estimated) |
Boiling Point | Decomposes before boiling |
Solubility in Water | <1 mg/mL (25°C) |
LogP (Partition) | 1.2–1.8 (calculated) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1520 cm⁻¹ (N=O asymmetric stretch).
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NMR:
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¹H NMR: δ 8.0–8.5 (aromatic H), δ 3.7 (ester OCH₃), δ 2.5–3.0 (methylene CH₂).
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¹³C NMR: δ 172 (ester C=O), δ 168 (amide C=O), δ 150 (nitro aromatic C).
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Chemical Reactivity and Stability
Hydrolytic Sensitivity
The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions:
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Ester Hydrolysis: Yields 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.
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Amide Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux), producing 2-nitroaniline and succinic acid derivatives.
Nitro Group Reactivity
The nitro group may undergo reduction to an amine (using H₂/Pd-C) or participate in electrophilic substitution, though steric hindrance from the ortho position limits reactivity.
Future Research Directions
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Synthesis Optimization: Develop regioselective nitration methods for improved yield.
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Biological Screening: Evaluate antimicrobial or anticancer activity.
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Crystallography: Resolve 3D structure to inform material design.
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